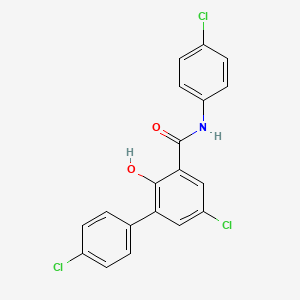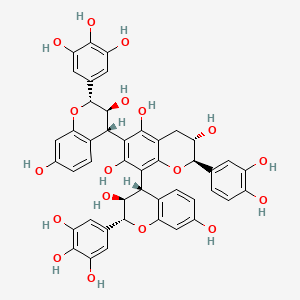
CCRIS 1749
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCRIS 1749 is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is structurally characterized by the presence of an epoxide group and two hydroxyl groups on a tetrahydro-methylated chrysene backbone. PAHs are known for their carcinogenic properties, and their derivatives are often studied for their biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 1749 typically involves multiple steps, starting from chrysene or its derivatives. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the chrysene ring.
Epoxidation: Formation of the epoxide ring through the reaction of the hydroxylated intermediate with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Methylation: Introduction of a methyl group at the 5-position, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
CCRIS 1749 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of various ring-opened products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
CCRIS 1749 has several applications in scientific research:
Chemistry: Studied for its reactivity and as a model compound for understanding PAH behavior.
Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.
Medicine: Potential use in studying the mechanisms of cancer development and testing chemopreventive agents.
Industry: Used in the development of materials with specific chemical properties, such as high thermal stability.
Wirkmechanismus
The compound exerts its effects primarily through interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenesis. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The molecular targets include DNA, RNA, and various proteins involved in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: Another PAH with similar carcinogenic properties.
Chrysene: The parent compound without the epoxide and hydroxyl groups.
5-Methylchrysene: A methylated derivative of chrysene without the epoxide and hydroxyl groups.
Uniqueness
CCRIS 1749 is unique due to the combination of its epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis and for developing potential therapeutic agents.
Eigenschaften
CAS-Nummer |
81851-67-4 |
|---|---|
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
(3S,5R,6R,7S)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1 |
InChI-Schlüssel |
LMQWCOZFQUNBGM-ZSYWTGECSA-N |
SMILES |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
Isomerische SMILES |
CC1=CC2=C([C@H]3[C@H](O3)[C@@H]([C@H]2O)O)C4=C1C5=CC=CC=C5C=C4 |
Kanonische SMILES |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
Key on ui other cas no. |
111901-42-9 |
Synonyme |
7,8-DETMC 9,10-epoxy-7,8-dihydroxy-7,8,9,10-tetrahydro-5-methylchrysene trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















